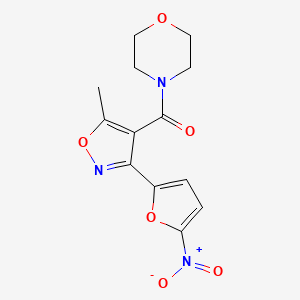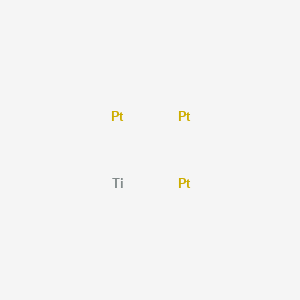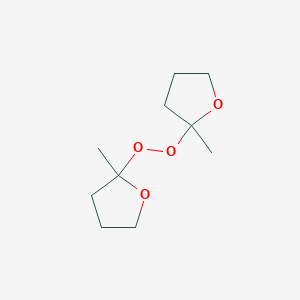
2,2'-Peroxybis(2-methyloxolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Peroxybis(2-methyloxolane) is a chemical compound that belongs to the class of organic peroxides. It is characterized by the presence of a peroxide linkage between two 2-methyloxolane units. Organic peroxides are known for their ability to decompose and release free radicals, making them useful in various chemical processes, including polymerization and oxidation reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Peroxybis(2-methyloxolane) typically involves the reaction of 2-methyloxolane with a peroxide source. One common method is the reaction of 2-methyloxolane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions usually involve moderate temperatures and controlled addition of the peroxide source to ensure safety and maximize yield.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Peroxybis(2-methyloxolane) may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the exothermic nature of peroxide formation. The use of advanced separation techniques, such as distillation and crystallization, helps in purifying the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Peroxybis(2-methyloxolane) undergoes various types of chemical reactions, including:
Oxidation: The peroxide linkage can decompose to generate free radicals, which can initiate oxidation reactions.
Reduction: The compound can be reduced to form 2-methyloxolane and other by-products.
Substitution: The peroxide group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of 2-methyloxolane, while reduction reactions typically produce 2-methyloxolane and water.
Aplicaciones Científicas De Investigación
2,2’-Peroxybis(2-methyloxolane) has several scientific research applications, including:
Chemistry: It is used as an initiator in polymerization reactions to produce polymers with specific properties.
Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into its potential use in drug delivery systems and as a precursor for pharmaceuticals is ongoing.
Industry: It is employed in the synthesis of various industrial chemicals and materials, including resins and adhesives.
Mecanismo De Acción
The mechanism of action of 2,2’-Peroxybis(2-methyloxolane) primarily involves the decomposition of the peroxide linkage to generate free radicals. These free radicals can then participate in various chemical reactions, such as initiating polymerization or causing oxidative damage to biological molecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyloxolane: A related compound that serves as a precursor in the synthesis of 2,2’-Peroxybis(2-methyloxolane).
2-Methyltetrahydrofuran: Another cyclic ether with similar solvent properties.
Hexane: A common solvent used in similar applications but with different chemical properties.
Uniqueness
2,2’-Peroxybis(2-methyloxolane) is unique due to its peroxide linkage, which imparts distinct reactivity compared to other cyclic ethers. Its ability to generate free radicals makes it particularly valuable in polymerization and oxidation processes, setting it apart from similar compounds that lack this functionality.
Propiedades
Número CAS |
23277-15-8 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-methyl-2-(2-methyloxolan-2-yl)peroxyoxolane |
InChI |
InChI=1S/C10H18O4/c1-9(5-3-7-11-9)13-14-10(2)6-4-8-12-10/h3-8H2,1-2H3 |
Clave InChI |
SNBVOMQXEOOQDU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCO1)OOC2(CCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



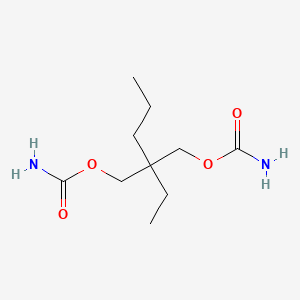

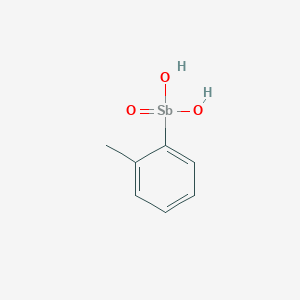
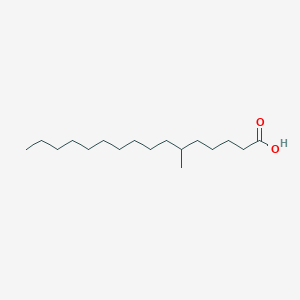
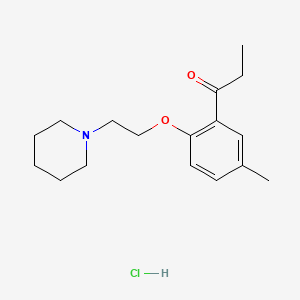
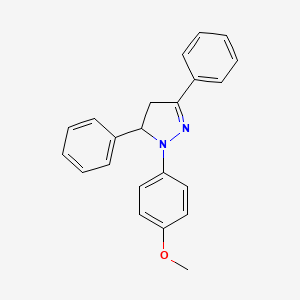
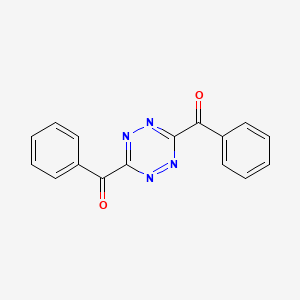

![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)

